molecular formula C10H6F3NO B1416627 6-(trifluoromethyl)isoquinolin-1(2H)-one CAS No. 1184916-59-3

6-(trifluoromethyl)isoquinolin-1(2H)-one

Cat. No. B1416627
M. Wt: 213.16 g/mol
InChI Key: VOZOQWOUOOVFSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a chemical compound with the CAS Number: 1184916-59-3 . It has a molecular weight of 213.16 and its IUPAC name is 6-(trifluoromethyl)isoquinolin-1(2H)-one .


Molecular Structure Analysis

The Inchi Code for 6-(trifluoromethyl)isoquinolin-1(2H)-one is 1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of 6-(trifluoromethyl)isoquinolin-1(2H)-one is C10H6F3NO . Its average mass is 213.156 Da and its monoisotopic mass is 213.040146 Da . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis Techniques and Medicinal Chemistry

  • Isoquinoline derivatives, including 6-(trifluoromethyl)isoquinolin-1(2H)-one, have been synthesized through various chemical processes. For example, a three-component reaction involving an isoquinoline has been developed using a continuous-flow microreactor. This method optimizes conditions like solvent, flow rate, and temperature to synthesize isoquinoline derivatives efficiently (Lei et al., 2012).
  • In medicinal chemistry, isoquinoline compounds have shown potential as anti-tumor agents. A study synthesized and tested an isoquinoline comprising two isoquinoline-3-carboxylic acids for anti-tumor activity, demonstrating its therapeutic efficacy and low systemic toxicity (Gao et al., 2015).

Chemical Properties and Reactions

  • The regioselective aromatic substitution of isoquinoline derivatives has been explored. Different routes for synthesizing substituted 2H-isoquinolin-1-ones have been reported, demonstrating the versatility and reactivity of these compounds (Takahata et al., 2004).
  • Isoquinolines, including the trifluoromethylated derivatives, have been studied for their inhibitory activity on enzymes like monoamine oxidase B (MAO-B). This research contributes to understanding their potential role in treating emotional and neurodegenerative disorders (Sampaio et al., 2016).

Material Science and Polymerization

  • Trifluoromethylated isoquinolines have been used in the synthesis of polyimides, demonstrating their role in material science. These polymers, synthesized using a trifluoromethylated isoquinoline derivative, have shown good solubility and thermal stability (Lin et al., 1998).

Photocatalysis and Light-Induced Reactions

  • The photocatalytic properties of isoquinolin-1(2H)-one derivatives have been investigated. These compounds undergo reactions like photocycloaddition with electron-deficient ethenes, indicating their potential in light-induced chemical synthesis (Al-Jalal et al., 1996).

Drug Design and Biological Activity

  • Isoquinoline derivatives have been explored in drug design due to their biological activity. For instance, a study synthesized and evaluated 2-aryl-8-hydroxy isoquinolin-1(2H)-ones as novel EGFR inhibitors, indicating their potential in cancer therapy (Kang et al., 2013).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) for 6-(trifluoromethyl)isoquinolin-1(2H)-one .

properties

IUPAC Name

6-(trifluoromethyl)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZOQWOUOOVFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654949
Record name 6-(Trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)isoquinolin-1(2H)-one

CAS RN

1184916-59-3
Record name 6-(Trifluoromethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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